2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H6BrClO4S2 and a molecular weight of 333.61 g/mol . This compound is known for its unique properties and is widely used in various scientific research applications, including organic synthesis, pharmaceutical development, and materials science.
Preparation Methods
The synthesis of 2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride involves several steps. One common method includes the bromination of 4-methanesulfonylbenzene-1-sulfonyl chloride using bromine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or sulfonyl chloride groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride is extensively used in scientific research due to its versatility:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: It is used in the development of new drugs and therapeutic agents.
Materials Science: It is employed in the creation of advanced materials with specific properties.
Biological Research: It is used in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. It can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride can be compared with other similar compounds such as:
4-Methanesulfonylbenzene-1-sulfonyl chloride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-methylbenzene-1-sulfonyl chloride: Has a methyl group instead of a methanesulfonyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of bromine and methanesulfonyl groups, which provide distinct reactivity and versatility in various chemical reactions .
Biological Activity
2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride, with the chemical formula C7H6BrClO4S2 and a molecular weight of approximately 333.61 g/mol, is an organosulfur compound that has garnered attention in organic and medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and applications in various fields.
The compound features a sulfonyl chloride functional group, which is known for its high reactivity towards nucleophiles. This reactivity allows it to participate in various substitution reactions, making it a valuable intermediate in organic synthesis. The presence of the bromine atom further enhances its utility in halogen exchange reactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of medicinal chemistry. Its ability to form covalent bonds with biomolecules opens avenues for targeted therapies. Key findings include:
- Protein Modification : The compound can modify proteins or other biomolecules, aiding in the understanding of biochemical pathways and the development of new therapeutic agents .
- Reactivity with Nucleophiles : Interaction studies have shown that it reacts selectively with various nucleophiles, which is crucial for elucidating its potential roles in biochemical pathways .
Case Studies
Several studies have highlighted the applications of this compound:
- Synthesis of Sulfonimidates : This compound has been utilized as a precursor for synthesizing sulfonimidates, which are important in drug development and polymer chemistry. Sulfonimidates derived from this compound have shown promise as alkyl transfer reagents .
- Targeted Drug Delivery : Research has demonstrated that compounds with similar structures can be used to enhance drug delivery systems by modifying the pharmacokinetics of therapeutic agents .
Comparative Analysis
The following table compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C7H6BrClO4S2 | Contains methanesulfonyl group; high reactivity |
2-Fluoro-4-iodobenzene-1-sulfonyl chloride | C7H6FClO4S | Fluorine substitution; used extensively in synthesis |
4-Fluorobenzenesulfonyl chloride | C6H5FClO3S | Simpler structure; lacks halogen diversity |
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Direct Halogenation : Bromination of suitable starting materials followed by sulfonation.
- Sulfonyl Chloride Formation : Reaction of sulfonic acid derivatives with thionyl chloride.
These methods allow for the efficient production of the compound while maintaining its desired functional properties.
Properties
IUPAC Name |
2-bromo-4-methylsulfonylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO4S2/c1-14(10,11)5-2-3-7(6(8)4-5)15(9,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIDSHKZQDCWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.